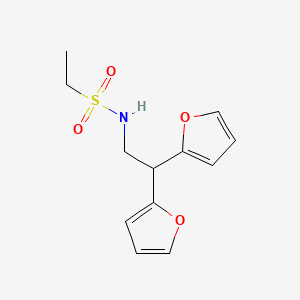

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan-containing sulfonamides can involve palladium-catalyzed reactions, as described in the first paper. The process includes an oxidative coupling reaction between N-[3-(2-furanyl)propyl]-p-toluenesulfonamides and boronic acids, using KF and KOAc as additives and O2 as the terminal oxidant . This method could potentially be adapted for the synthesis of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides information on the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide. It details the crystallization in a monoclinic space group and provides specific measurements such as cell dimensions and angles . This data is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The third paper discusses the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, which involves a 1,2-alkynyl migration onto a gold carbenoid . This reaction pathway indicates the versatility of furan-containing sulfonamides to undergo various chemical transformations, which could be relevant for the synthesis and reactivity of this compound.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide some insights into related compounds. For instance, the second paper mentions the density and melting point of a structurally similar compound . These properties are important for the characterization and application of the compound in various fields, such as pharmaceuticals.

Scientific Research Applications

Biomass Conversion and Renewable Energy

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide and its derivatives have shown potential in the field of biomass conversion and renewable energy. For instance, furan derivatives, obtained from renewable biomass, can serve as substitutes for petroleum-based components in plastics and fine chemicals production (Román-Leshkov, Chheda, & Dumesic, 2006). This research demonstrates the efficiency of converting fructose to hydroxymethylfurfural (HMF), a building block derived from biomass.

Advanced Energetic Materials

The compound's derivatives have applications in developing high-performance energetic materials. For example, 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives display properties like high density, good thermal stability, and excellent detonation characteristics, suggesting their use in energetic materials (Zhang & Shreeve, 2014).

Polymer Synthesis

In the field of polymer chemistry, furan derivatives are used to create novel biobased polyesters. For instance, 2,5-bis(hydroxymethyl)furan, a furan-based monomer, has been polymerized to produce furan polyesters with interesting physical properties, showcasing the potential of furan derivatives in synthesizing eco-friendly polymers (Jiang et al., 2014).

Green Chemistry and Corrosion Inhibition

Furan derivatives synthesized from biomass are used as green corrosion inhibitors. For example, N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl) ethyl) ethane-1,2-diamine (NNED) demonstrates excellent anti-corrosion performance for carbon steel, aligning with the principles of green chemistry and sustainability (Chen et al., 2021).

Renewable Ionic Liquids

The study of renewable ionic liquids derived from furan compounds, such as N-ethyl-N-(furan-2-ylmethyl)ethanaminium dihydrogen phosphate, explores their potential in various applications, including interactions with graphene and carbon nanotubes. This research highlights the versatility of furan derivatives in creating environmentally friendly ionic liquids with diverse applications (García, Atilhan, & Aparicio, 2015).

Environmental Impact and Toxicology

Studies on the environmental impact and toxicology of furan compounds are crucial. For instance, the biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide, a related compound, in rats provides insights into its environmental persistence and potential health impacts (Xu et al., 2004).

Fluorescence and Solubility in Water

N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, a derivative, has been synthesized for its high fluorescence and solubility in water, making it useful in various applications such as sensors and imaging (Boobalan, Imran, & Nagarajan, 2012).

Mechanism of Action

Target of Action

Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various targets, leading to changes that result in their therapeutic efficacy .

Biochemical Pathways

Furan derivatives are known to impact a variety of biochemical pathways, contributing to their wide range of biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQUYTZMPHXSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)

![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B3004448.png)

![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004450.png)

![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)